2,2'-(1,3,4-oxadiazole-2,5-diyl)bis(4-chlorophenol)
Description
“2,2’-(1,3,4-oxadiazole-2,5-diyl)bis(4-chlorophenol)” is a chemical compound with the molecular formula C14H8Cl2N2O3 . It contains a total of 31 bonds, including 23 non-H bonds, 8 multiple bonds, 8 double bonds, 1 five-membered ring, 2 six-membered rings, 2 aliphatic ketones, 1 N hydrazine, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of multicyclic oxadiazoles, such as “2,2’-(1,3,4-oxadiazole-2,5-diyl)bis(4-chlorophenol)”, has been reported in the literature . The synthetic approaches involve the use of stable C–C bonds to produce materials with enhanced thermal stability . The synthesis of 4,4’-(1,2,4-oxadiazole-3,5-diyl)bis(1,2,5-oxadiazol-3-amine) by pyrolysis has also been described .Molecular Structure Analysis
The molecular structure of “2,2’-(1,3,4-oxadiazole-2,5-diyl)bis(4-chlorophenol)” is characterized by a 1,3,4-oxadiazole core with a 3,5-substitution pattern . This structure allows for better crystal packing through the possibility of forming a coplanar arrangement of the rings .Chemical Reactions Analysis
The chemical reactions involving “2,2’-(1,3,4-oxadiazole-2,5-diyl)bis(4-chlorophenol)” are complex and involve multiple steps . The reaction conditions often vary, with the identity of the solvent and the Brønsted acid cocatalyst being key factors .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,2’-(1,3,4-oxadiazole-2,5-diyl)bis(4-chlorophenol)” are characterized by good thermal stability and high density . Two of the compounds, 3,5-bis (4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis (4-nitrofurazan-3-yl)-5,5’-bi (1,2,4-oxadiazole), have attractive single crystal densities of 1.91 and 1.94 g·cm –3 (at 20°C), respectively .Properties
IUPAC Name |
4-chloro-2-[5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3/c15-7-1-3-11(19)9(5-7)13-17-18-14(21-13)10-6-8(16)2-4-12(10)20/h1-6,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTKCEIYFKHSCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(O2)C3=C(C=CC(=C3)Cl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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